molecular formula C10H10N4O2 B2915307 Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1014632-12-2

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2915307
CAS No.: 1014632-12-2
M. Wt: 218.216
InChI Key: UOQNOYARCLXWBL-UHFFFAOYSA-N
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Description

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1014632-12-2) is a high-value chemical building block with a molecular weight of 218.21 g/mol and the formula C10H10N4O2 . This compound features a pyrazole core bearing a pyrazinyl substituent and an ethyl ester functional group, making it a versatile and privileged scaffold in medicinal chemistry and drug discovery research. The pyrazole ring system is a pharmacophore of immense significance, extensively documented for its wide spectrum of pharmacological activities . Researchers value this specific ester for its potential as a key synthetic intermediate in the design and development of novel therapeutic agents. Pyrazole-containing compounds have demonstrated prominent biological activities, particularly in the areas of anti-inflammatory and anticancer research . Several drugs based on this scaffold, such as Celecoxib and Crizotinib, are already in clinical use, underlining the translational potential of this chemical class . Furthermore, structurally similar ethyl pyrazole-4-carboxylate derivatives have been synthesized and screened for antimicrobial activity, showing excellent efficacy against various bacterial strains . The ethyl ester group is a critical handle for further synthetic modification, allowing researchers to access a diverse array of amides, hydrazides, and other functionalized derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Properties

IUPAC Name

ethyl 1-pyrazin-2-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQNOYARCLXWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with ethanol to yield the final product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydropyrazines .

Scientific Research Applications

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituents/Modifications Synthesis Method Yield Key Properties/Applications References
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate Pyrazine at N1, ester at C4 One-pot N-alkylation 52–88% Biologically active scaffold
Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl)-1H-pyrazole-4-carboxylate Sulfonamide-thiadiazole at C3, nitro-phenyl at N1 Condensation with sulfonamide intermediates N/A Carbonic anhydrase inhibition; metal complexes (Ni, Cu, Zn)
Ethyl 1-(1-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)ethyl)-1H-pyrazole-4-carboxylate (14) Dibenzothiepinyl-ethyl at N1 Decarboxylative N-alkylation with Ru catalyst 60% Anticancer/antibacterial potential
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (6) 4-Methoxybenzyl at N1 Ru-catalyzed decarboxylative amination N/A Enhanced lipophilicity
Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate Piperidinone-pyridine at N1 Multi-step functionalization N/A Kinase inhibition (reported in patents)
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Bromo at C5, 4-fluorophenyl at N1 Halogenation of pyrazole core N/A Intermediate for cross-coupling reactions

Key Differences and Trends

  • Substituent Effects: Pyrazine vs. Electron-Withdrawing Groups: Trifluoromethyl (e.g., in ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate) increases metabolic stability and lipophilicity, critical for drug design . Bulkier Substituents: Compounds like 14 (dibenzothiepinyl-ethyl) exhibit steric hindrance, which may limit bioavailability but improve specificity .
  • Synthetic Efficiency :

    • The one-pot method for the target compound offers higher yields (up to 88%) compared to Ru-catalyzed decarboxylative routes (51–70% for 14 and 15 ) .
    • Purification methods vary: silica gel chromatography is common, but derivatives with polar groups (e.g., sulfonamides ) may require specialized techniques.
  • Biological Activity: Enzyme Inhibition: Sulfonamide derivatives (e.g., compound 1 in ) show carbonic anhydrase inhibition, while the target compound’s quinoxaline analogs are explored for anticancer activity . Antibiotic Adjuvants: Pyrazole derivatives with pyrrole substituents (e.g., 54–56) enhance efficacy against resistant Acinetobacter baumannii .

Biological Activity

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of pyrazine and pyrazole rings, which contribute to its distinct chemical properties. The molecular formula is C10H10N4O2, and it is characterized by the following structural components:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Carboxylate group : Enhances solubility and bioactivity.
  • Ethyl group : Modifies the compound's lipophilicity.

The biological activity of this compound is attributed to its interaction with various molecular targets. It can modulate enzyme activities and receptor functions, leading to several pharmacological effects:

  • Enzyme Inhibition : this compound exhibits inhibition against specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes, which are crucial for inflammatory responses.
  • Receptor Interaction : The compound may also interact with receptors related to cancer and inflammation, potentially leading to therapeutic effects .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound. It has shown efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT1161.1Cell cycle arrest at SubG1/G1 phase
Huh-71.6Induction of apoptosis
MCF-73.3Inhibition of proliferation

These findings suggest that the compound could serve as a lead in the development of new anticancer agents.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that it possesses significant inhibitory effects against various bacterial strains:

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Aspergillus nigerEffective antifungal activity

The mechanism involves disruption of cell membrane integrity and interference with metabolic processes .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazole derivatives indicates that modifications to the ethyl group and carboxylate moiety can enhance biological activity. For instance, substituents on the pyrazole ring can influence lipophilicity and receptor binding affinity, which are critical for efficacy .

Case Studies

Several studies have reported on the synthesis and evaluation of this compound derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activity against multiple cell lines, highlighting the importance of structural modifications in enhancing bioactivity.
  • Mechanistic Studies : Investigations into how these compounds affect cellular pathways have revealed insights into their potential use as targeted therapies in oncology.

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A scalable one-pot synthesis using 3-hydrazineylquinoxalin-2(1H)-N-alkylation derivatization with ethyl 2-formyl-3-oxopropionate is effective, achieving cost-efficiency and industrial viability . For functionalized derivatives, Ru-catalyzed decarboxylative N-alkylation under DCE/HFIP solvent systems (2:1) at 40°C for 20 hours yields 51–60% of products, with purification via silica column chromatography . Optimizing solvent polarity and catalyst loading (e.g., Ru(dtbbpy)₃₂) can enhance reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 173 K resolves molecular geometry, dihedral angles (e.g., 54.6° between pyrazole and pyrazine rings), and disorder in terminal ethyl/DMSO groups . Nuclear magnetic resonance (¹H/¹³C NMR) confirms functional groups, such as ester carbonyls (δ ~163 ppm) and aromatic protons . Pairing SC-XRD with DFT calculations validates bond lengths (average C–C = 0.011 Å) and hydrogen-bonding networks .

Q. How can researchers ensure reproducibility in synthesizing pyrazole-4-carboxylate derivatives?

  • Methodological Answer : Standardize starting materials (e.g., ethyl acetoacetate derivatives) and reaction conditions (reflux in ethanol for cyclocondensation). Monitor intermediates via thin-layer chromatography (TLC) and characterize each step with IR spectroscopy to track functional group transformations (e.g., NH₂ disappearance at ~3150 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity and regioselectivity of pyrazole-pyrazine hybrids?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed NMR shifts with experimental data to validate tautomeric forms . For non-covalent interactions (e.g., π-stacking), use molecular dynamics simulations with explicit solvent models .

Q. How can researchers address crystallographic disorder and twinning observed in the crystal structure of related pyrazole derivatives?

  • Methodological Answer : For non-merohedral twinning (e.g., 0.488 minor component contribution), use the TWINABS algorithm for absorption correction and refine twin laws (e.g., HKLF5 format in SHELXL) . For disordered ethyl/DMSO groups, apply PART commands with isotropic displacement parameters and occupancy constraints (e.g., 50:50 split) . Validate refinement with R-factor convergence (<0.08) and CHECKCIF reports .

Q. What role do hydrogen bonding patterns play in the crystal packing and stability of this compound?

  • Methodological Answer : Intermolecular N–H⋯O and O–H⋯N hydrogen bonds (2.7–3.0 Å) stabilize layered packing, as observed in SC-XRD. Graph-set analysis (e.g., R₂²(8) motifs) reveals cyclic dimerization, while C–H⋯π interactions contribute to π-stacked columns . Solvent inclusion (e.g., DMSO) disrupts packing density, necessitating thermal gravimetric analysis (TGA) to assess stability .

Q. How should researchers resolve contradictions in reported dihedral angles between pyrazole and pyrazine rings across studies?

  • Methodological Answer : Compare SC-XRD data (e.g., 54.6° vs. 81.2° dihedral angles in two independent molecules) with conformational sampling via molecular mechanics (MMFF94 force field). Assess torsional energy barriers to determine if angles arise from crystal packing forces or intrinsic electronic effects .

Q. What strategies mitigate low yields in decarboxylative N-alkylation reactions involving pyrazole-4-carboxylates?

  • Methodological Answer : Optimize Ru catalyst loading (5–10 mol%), use electron-deficient carboxylates to enhance oxidative decarboxylation, and avoid protic solvents that deactivate the catalyst. Pre-complexation of the carboxylate with Ag₂O improves reactivity in non-polar solvents .

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